molecular formula C10H23NO2 B13636515 4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol

4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol

Cat. No.: B13636515
M. Wt: 189.30 g/mol
InChI Key: COFKTKYMYKPZPG-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol is an organic compound with a complex structure that includes an amino group, a methoxymethyl group, and a methyl group attached to a hexanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-hexanol with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group. Another approach is the reductive amination of 4-methyl-3-hexanone with methoxymethylamine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The methoxymethyl group may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but differs in its aromatic structure.

    4-Aminocoumarin derivatives: These compounds share the amino group but have a coumarin backbone, leading to different chemical properties and applications.

Uniqueness

4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol is unique due to its specific combination of functional groups and its hexanol backbone

Properties

Molecular Formula

C10H23NO2

Molecular Weight

189.30 g/mol

IUPAC Name

4-(aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol

InChI

InChI=1S/C10H23NO2/c1-5-9(3,7-11)10(12,6-2)8-13-4/h12H,5-8,11H2,1-4H3

InChI Key

COFKTKYMYKPZPG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(CC)(COC)O

Origin of Product

United States

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